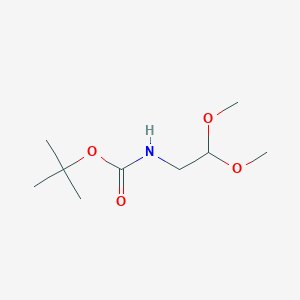
tert-Butyl (2,2-dimethoxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl (2,2-dimethoxyethyl)carbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their wide range of applications, including their use as herbicides, insecticides, and in pharmaceuticals. They are also used as intermediates in organic synthesis and have been studied for their potential in various chemical reactions 10.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the protection of amino groups to prevent unwanted side reactions. For instance, tert-butyl carbamates are commonly synthesized from aldehydes using tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid . Additionally, the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate could potentially be derived from similar methods as those used for the synthesis of related compounds, such as the tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate synthesized from L-Serine . The synthesis of carbamate derivatives can also involve multistep reactions, including esterification, protection, and reduction steps .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of the carbamate group (-NHCOO-). The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the carbamate in chemical reactions. For example, the use of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate can lead to high enantioselectivity in the synthesis of amino acid derivatives .
Chemical Reactions Analysis
Carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of the drug omisertinib . Carbamates can also undergo transformations such as iodolactamization, which is a key step in the enantioselective synthesis of certain intermediates . Additionally, tert-butyl carbamates can act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2,2-dimethoxyethyl)carbamate would be influenced by its functional groups. The tert-butyl group is known to impart volatility and hydrophobicity, while the carbamate group can enhance solubility in polar solvents due to its potential for hydrogen bonding. The derivatization of carbamates, such as with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide, can be optimized to improve the detection limits and precision in analytical methods such as gas chromatography-mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants (SPAs)
Synthetic phenolic antioxidants, including related tert-butyl compounds, are utilized in industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have highlighted their environmental occurrence, human exposure, and potential toxicity, indicating a need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
MTBE and Other Ethers
Research on mixtures containing methyl tert-butyl ether (MTBE) and other ethers has focused on their physical properties and potential as gasoline additives. This work has important implications for developing cleaner fuel technologies (Marsh et al., 1999).
Environmental Fate and Biodegradation
Degradation of MTBE
Studies on the decomposition of MTBE, a compound structurally related to tert-Butyl (2,2-dimethoxyethyl)carbamate, have shown that adding hydrogen in a cold plasma reactor can efficiently decompose MTBE into less harmful compounds, demonstrating an innovative approach to mitigating environmental contamination (Hsieh et al., 2011).
Microbial Degradation of Ethers
Research into the microbial degradation of MTBE and tert-butyl alcohol (TBA) has expanded our understanding of the biodegradability of these substances under various redox conditions, offering insights into natural and engineered remediation strategies (Schmidt et al., 2004).
Non-Phosgene Synthesis of N-Substituted Carbamates
Innovations in Carbamate Synthesis
Research progress in non-phosgene synthesis of N-substituted carbamates highlights the importance of developing safer, more environmentally friendly synthetic routes for compounds like tert-Butyl (2,2-dimethoxyethyl)carbamate, with implications for green chemistry and CO2 utilization (Jianpen, 2014).
Eigenschaften
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUJLCMTXMSQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,2-dimethoxyethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

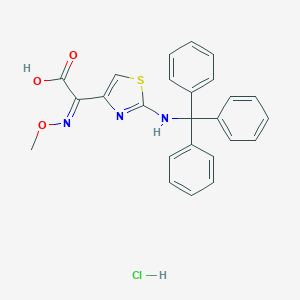
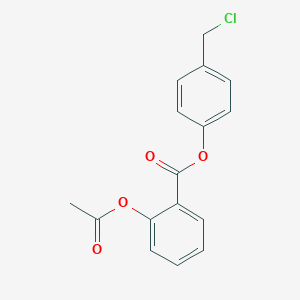
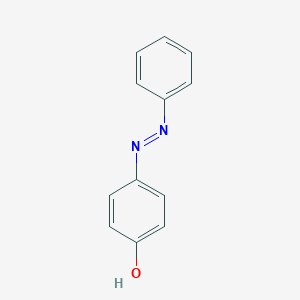
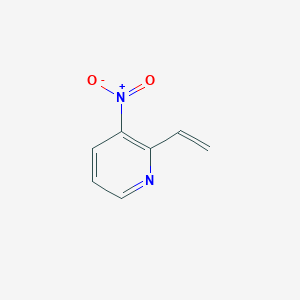
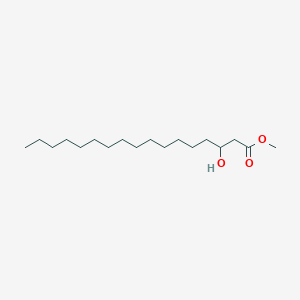
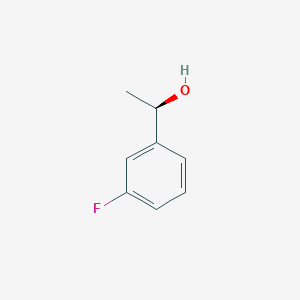
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
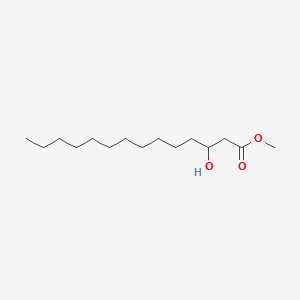
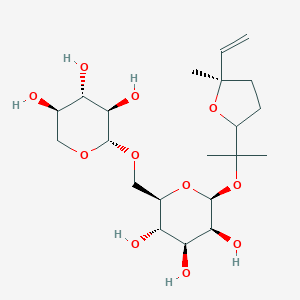
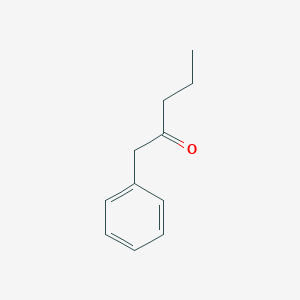
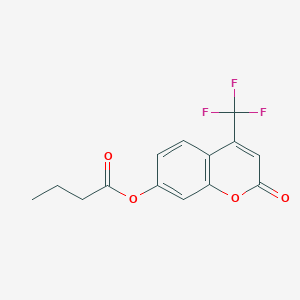
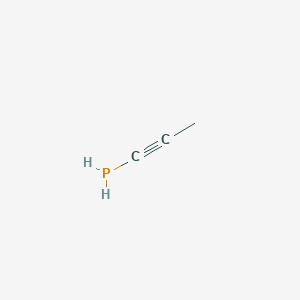
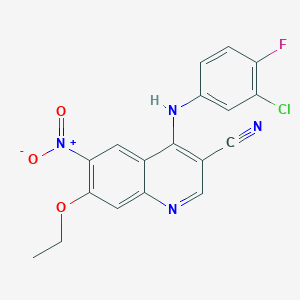
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)